molecular formula C14H17ClN4O B2773194 3-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide CAS No. 2034561-29-8

3-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Cat. No. B2773194
M. Wt: 292.77
InChI Key: NONYSSLURZABGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method is the 1,3-dipolar cycloaddition reaction . This involves the reaction of an azide with an alkyne to form a triazole .


Molecular Structure Analysis

Triazoles have a five-membered ring structure with two carbon atoms and three nitrogen atoms . The presence of multiple nitrogen atoms allows triazoles to readily bind with a variety of enzymes and receptors in biological systems .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive nitrogen atoms. For example, they can participate in substitution reactions with various electrophiles .

Scientific Research Applications

Photocatalytic Applications

Research on benzamide derivatives, such as propyzamide (a compound structurally similar to the requested one), has shown potential in photocatalytic applications. For instance, the photodecomposition of propyzamide using titanium dioxide-loaded adsorbent supports has been studied, indicating that adsorbent supports can enhance the mineralization rate of such compounds and reduce the concentration of potentially toxic intermediates in the solution (Torimoto et al., 1996).

Complex Formation for Medical Imaging

Studies on gallium(III) complexes with monoamide derivatives of triazacyclononane-triacetic acid (NOTA) conjugated with benzylamine or methylamine highlight the potential of triazole-containing compounds in medical imaging. These complexes show stable binding in physiological conditions, suggesting that triazole functionalities could be employed in developing new bifunctional chelating agents for labeling biomolecules with radioactive gallium, enhancing medical imaging techniques (Shetty et al., 2010).

Neuroleptic Agents Development

Benzamide derivatives have been extensively studied for their potential as atypical antipsychotic agents. The structure-activity relationships of substituted benzamides show promising neuroleptic properties, suggesting that modifications to the benzamide core, potentially including triazole substitutions, could yield potent antipsychotic agents with favorable pharmacological profiles (Norman et al., 1996).

Future Directions

The future of triazole research is promising, with many potential applications in medicinal chemistry. Researchers are continually synthesizing new triazole derivatives and testing them for various biological activities . The goal is to discover new drugs with improved efficacy and fewer side effects .

properties

IUPAC Name

3-chloro-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-10(2)13(9-19-16-6-7-17-19)18-14(20)11-4-3-5-12(15)8-11/h3-8,10,13H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONYSSLURZABGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.